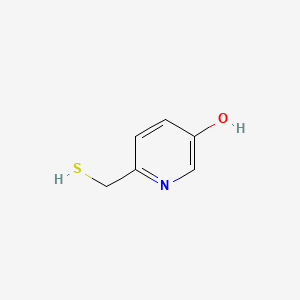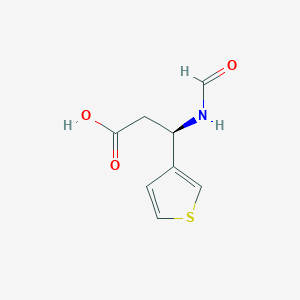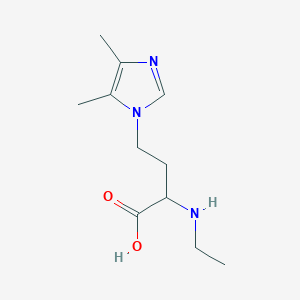
1-(5-Methylfuran-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylfuran-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It features a cyclopropane ring attached to a furan ring substituted with a methyl group at the 5-position and a hydroxyl group at the 1-position
Preparation Methods
The synthesis of 1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of 5-methylfurfural using diazomethane or similar reagents under controlled conditions . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Methylfuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methylfuran-2-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(5-Methylfuran-2-yl)cyclopropan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds such as:
1-(2-Furyl)cyclopropan-1-ol: Lacks the methyl group, which may affect its reactivity and interactions.
1-(5-Methylfuran-2-yl)ethanol: Contains an ethyl group instead of a cyclopropane ring, leading to different chemical properties.
5-Methylfurfural: The precursor in the synthesis of this compound, which lacks the cyclopropane ring and hydroxyl group.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a furan ring with a hydroxyl group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-7(10-6)8(9)4-5-8/h2-3,9H,4-5H2,1H3 |
InChI Key |
SCAWHDSADBEQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)

![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)





